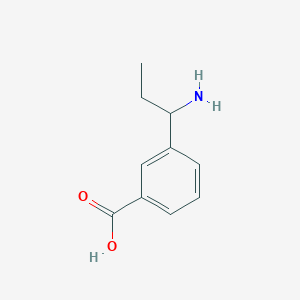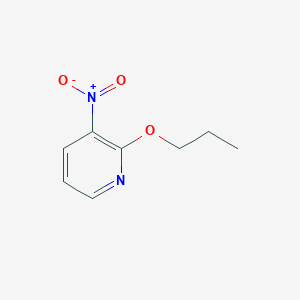
3-Nitro-2-propoxy-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-propoxy-pyridine is an organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, where the nitro group is positioned at the third carbon and the propoxy group at the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-propoxy-pyridine typically involves the nitration of 2-propoxy-pyridine. One common method includes the following steps:
Nitration Reaction: 2-Propoxy-pyridine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring.
Purification: The reaction mixture is then neutralized, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems for temperature and reaction control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-propoxy-pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can be substituted by nucleophiles under specific conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like alkoxides or amines.
Oxidation: The propoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium methoxide, ammonia.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 3-Amino-2-propoxy-pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Nitro-2-carboxy-pyridine or 3-Nitro-2-formyl-pyridine.
Scientific Research Applications
3-Nitro-2-propoxy-pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its nitro group, which can participate in redox reactions.
Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. The nitro group can be a precursor to pharmacologically active amines.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Nitro-2-propoxy-pyridine exerts its effects depends on the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. These interactions can involve:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Redox pathways, signal transduction pathways, and metabolic pathways.
Comparison with Similar Compounds
3-Nitro-2-propoxy-pyridine can be compared with other nitro-substituted pyridines and propoxy-substituted pyridines:
3-Nitro-pyridine: Lacks the propoxy group, making it less versatile in terms of chemical modifications.
2-Propoxy-pyridine: Lacks the nitro group, reducing its reactivity in redox reactions.
3-Nitro-4-propoxy-pyridine: Similar structure but with different substitution pattern, which can affect its chemical and biological properties.
The uniqueness of this compound lies in the combination of the nitro and propoxy groups, providing a balance of reactivity and stability that is useful in various applications.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-nitro-2-propoxypyridine |
InChI |
InChI=1S/C8H10N2O3/c1-2-6-13-8-7(10(11)12)4-3-5-9-8/h3-5H,2,6H2,1H3 |
InChI Key |
OUTURKKISSWOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


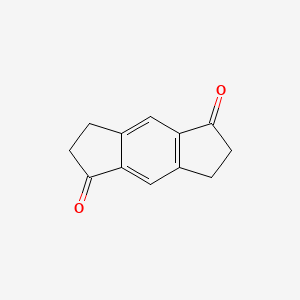
![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)

![1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)
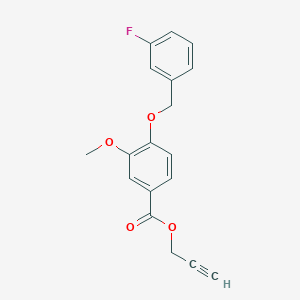
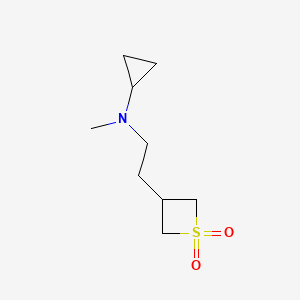
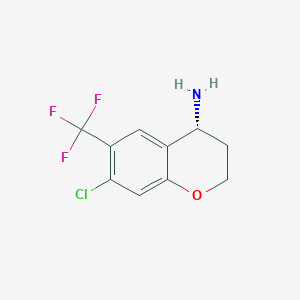
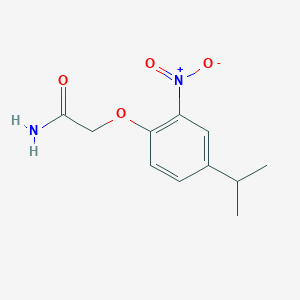
![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
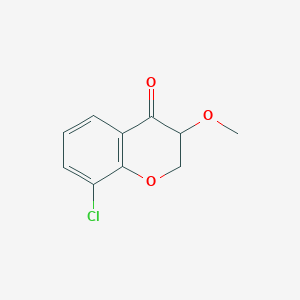
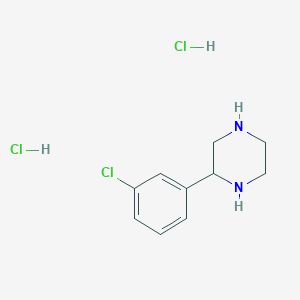
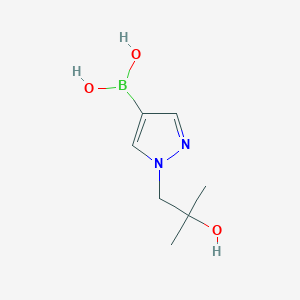
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
